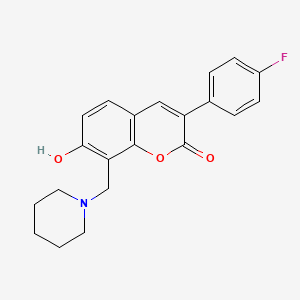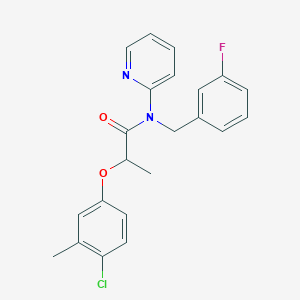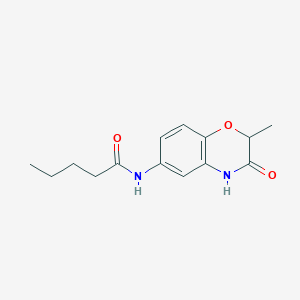![molecular formula C22H24N2O4 B14979639 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14979639.png)
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a furan ring, a pyrrolidine ring, and a chromene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Backbone: The chromene backbone can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a 2-furylcarbinol, under dehydrating conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through a nucleophilic substitution reaction using a suitable pyrrolidine derivative and an appropriate leaving group.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the chromene-furan-pyrrolidine intermediate and an appropriate amine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under oxidative conditions.
Reduction: The chromene backbone can be reduced to form dihydrochromene derivatives using reducing agents such as sodium borohydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with suitable electrophiles to form substituted pyrrolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may interact with microbial enzymes, leading to antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can be compared with other similar compounds, such as:
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide: Lacks the 7,8-dimethyl substitution on the chromene ring.
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-thioamide: Contains a thioamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H24N2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O4/c1-14-7-8-16-18(25)12-20(28-21(16)15(14)2)22(26)23-13-17(19-6-5-11-27-19)24-9-3-4-10-24/h5-8,11-12,17H,3-4,9-10,13H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
BVMYKYAQOOUFDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CO3)N4CCCC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-methyl-4-{4-methyl-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B14979588.png)
![1-[5-(4-bromophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B14979591.png)
![2-{3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B14979600.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B14979608.png)
![5-(Butan-2-ylamino)-2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B14979609.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3,4,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979616.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B14979621.png)
![N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14979628.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide](/img/structure/B14979631.png)
![2-(3-methylphenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B14979644.png)
